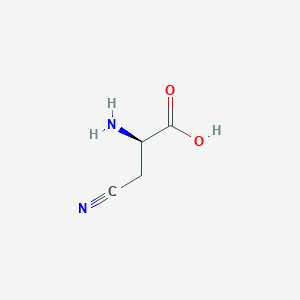
D-Alanine, 3-cyano-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanine, 3-cyano-: It is a white, water-soluble solid that can be found in nature, particularly in the seeds of common vetch . This compound is unique due to its nitrile group, which is not commonly found in amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine, 3-cyano- can be achieved through the Strecker synthesis, a two-step procedure. This method begins with the addition of cyanide ion to an imine, forming an alpha-amino nitrile. This intermediate is then hydrolyzed with strong acid to yield the alpha-amino acid . The original Strecker protocol employed ammonia and hydrogen cyanide, but safer protocols using ammonium chloride and potassium cyanide are now preferred .
Industrial Production Methods: Industrial production of D-Alanine, 3-cyano- typically involves the same Strecker synthesis method, scaled up for larger quantities. The use of safer cyanide sources and controlled reaction conditions ensures the efficient and safe production of this compound.
Chemical Reactions Analysis
Types of Reactions: D-Alanine, 3-cyano- undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products:
Hydrolysis: Aspartic acid and asparagine.
Reduction: Primary amines.
Substitution: Various substituted amino acids.
Scientific Research Applications
Chemistry: D-Alanine, 3-cyano- is used as a building block in the synthesis of more complex molecules. Its unique nitrile group allows for diverse chemical modifications.
Biology: In biological research, D-Alanine, 3-cyano- is studied for its role in cyanide detoxification. It is converted to aspartic acid and asparagine enzymatically .
Medicine: This compound is explored for its potential therapeutic applications, particularly in the development of drugs that target specific metabolic pathways.
Industry: D-Alanine, 3-cyano- is used in the production of fine chemicals and pharmaceuticals. Its unique properties make it valuable in various industrial processes .
Mechanism of Action
D-Alanine, 3-cyano- exerts its effects through its interaction with specific enzymes and metabolic pathways. It is involved in the detoxification of cyanide, where it is converted to aspartic acid and asparagine by the action of L-3-cyanoalanine synthase . This conversion helps in mitigating the toxic effects of cyanide in biological systems.
Comparison with Similar Compounds
L-Alanine: A common amino acid without the nitrile group.
D-Alanine: The D-enantiomer of alanine, lacking the nitrile group.
3-Cyano-L-alanine: The L-enantiomer of 3-cyanoalanine.
Uniqueness: D-Alanine, 3-cyano- is unique due to its nitrile group, which imparts distinct chemical reactivity and biological functions. This nitrile group allows for diverse chemical modifications and plays a crucial role in cyanide detoxification, setting it apart from other similar amino acids .
Properties
CAS No. |
6232-20-8 |
|---|---|
Molecular Formula |
C4H6N2O2 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
(2R)-2-amino-3-cyanopropanoic acid |
InChI |
InChI=1S/C4H6N2O2/c5-2-1-3(6)4(7)8/h3H,1,6H2,(H,7,8)/t3-/m1/s1 |
InChI Key |
BXRLWGXPSRYJDZ-GSVOUGTGSA-N |
Isomeric SMILES |
C(C#N)[C@H](C(=O)O)N |
Canonical SMILES |
C(C#N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















